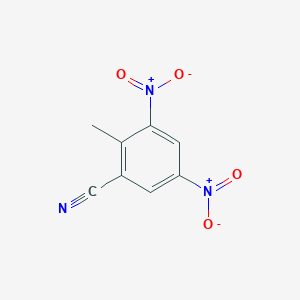
2-Methyl-3,5-dinitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-Methyl-3,5-dinitrobenzonitrile, is a chemically synthesized molecule that is characterized by the presence of nitro groups and a nitrile group attached to a benzene ring. This compound is related to other nitrobenzonitriles, which are often used in various chemical reactions and have been the subject of several studies to understand their synthesis, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of related compounds such as 3,5-dinitrobenzonitrile has been achieved through a multi-step process starting from benzoic acid. The process involves nitration, esterification, amination, and dehydration, with the dehydration step being optimized using phosphorus oxychloride to improve yield and reduce pollution . Although the synthesis of 2-Methyl-3,5-dinitrobenzonitrile is not directly described, the methodologies applied to similar compounds can provide insights into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-3,5-dinitrobenzonitrile has been studied using various spectroscopic techniques. For instance, 5-Fluoro-2-methylbenzonitrile was analyzed using Density Functional Theory (DFT) to predict geometrical parameters such as bond lengths and angles. Vibrational spectra were also recorded and analyzed to understand the molecular structure further .
Chemical Reactions Analysis
Chemical reactions involving nitrobenzonitriles have been explored in several studies. For example, 2,4-dinitrobenzenediazonium ions have been shown to undergo coupling reactions with thiophens, leading to unexpected reactions with electron-rich methyl groups . Additionally, the reactivity of substituted hydroxybenzonitriles with nitrogen dioxide has been investigated, yielding various nitrocyclohexenone derivatives . These studies highlight the reactivity of the nitro and nitrile groups in such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitriles are influenced by their functional groups. The presence of nitro groups typically increases the compound's reactivity, especially in electrophilic substitution reactions. The nitrile group can also participate in various chemical transformations, such as nucleophilic aromatic substitutions . Computational methods like DFT have been used to calculate the Non-Linear Optical (NLO) properties, thermodynamic properties, and molecular electrostatic potential of related compounds, which are crucial for understanding their behavior in different environments .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Methyl-3,5-dinitrobenzonitrile has been synthesized using processes involving nitration, esterification, amination, and dehydration, starting from benzoic acid. This compound's structure has been confirmed through IR, NMR, MS spectra, and elemental analysis, demonstrating its potential in organic synthesis and chemical characterization studies (Jia Si-yuan, 2009).
Charge-Transfer Complexes
Studies on charge-transfer complexes involving 2-Methyl-3,5-dinitrobenzonitrile have highlighted its role in forming one-dimensional columns in certain compounds. This property is essential in the study of molecular stacking and interaction, which is crucial in material science and molecular electronics (H. Hosomi et al., 2000).
Meisenheimer Complexes Formation
The ability of 2-Methyl-3,5-dinitrobenzonitrile to form Meisenheimer-type σ-complexes with various nucleophiles in solution has been demonstrated. This property is relevant in studying nucleophilic substitution reactions and understanding reaction mechanisms in organic chemistry (M. I. Foreman & R. Foster, 1969).
Reaction Mechanisms
The compound's role in catalytic reactions and the formation of Meisenheimer complexes has been studied. These investigations provide insights into the reaction mechanisms of 2-Methyl-3,5-dinitrobenzonitrile, which is valuable for chemical synthesis and catalysis research (T. Abe, 1983).
Supramolecular Assemblies
Research has explored the formation of additive organic supramolecular assemblies involving 3,5-dinitrobenzonitrile. This study is significant for understanding hydrogen bonding networks and crystal engineering (V. Pedireddi et al., 2003).
Environmental Analysis
2-Methyl-3,5-dinitrobenzonitrile has been identified in environmental samples, particularly in groundwater at ammunition destruction sites. This highlights its relevance in environmental chemistry, especially in the analysis and detection of organic pollutants (M. Godejohann et al., 2009).
Anticancer Studies
Nitrile-functionalized derivatives have been investigated for their potential in vitro anticancer activity. This opens avenues for the compound's application in medicinal chemistry and cancer research (H. Z. Zulikha et al., 2014).
Radioprotective Properties
Studies have evaluated 3,5-dinitrobenzonitrile for its radioprotective activities, demonstrating its potential use in radioprotection and related pharmaceutical applications (J. P. Fernandez et al., 1986).
Corrosion Inhibition
Derivatives of 2-Methyl-3,5-dinitrobenzonitrile have been studied for their corrosion inhibition properties, indicating their potential applications in materials science and industrial corrosion prevention (C. Verma et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-3,5-dinitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAWDYXHVKZRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629765 |
Source


|
| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,5-dinitrobenzonitrile | |
CAS RN |
948-31-2 |
Source


|
| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)




![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)

